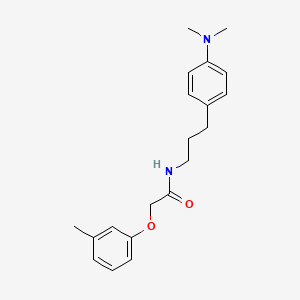
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide is characterized by its complex structure, which includes a dimethylamino group, a phenyl ring, and an acetamide moiety. The structural formula can be represented as follows:
This compound is a derivative of acetamide and exhibits properties typical of both amine and ether functionalities.
Antitumor Activity
Research indicates that derivatives similar to this compound may exhibit significant antitumor effects. For instance, compounds with similar structures have shown inhibitory activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. A study highlighted that certain pyrazole derivatives demonstrated cytotoxic effects, particularly when combined with doxorubicin, enhancing the overall therapeutic efficacy against resistant cancer types .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Synergistic Effects : When used in combination with established chemotherapeutics, such as doxorubicin, these compounds can enhance the therapeutic index while reducing side effects .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor activity, this compound may also exhibit anti-inflammatory and antibacterial properties. Pyrazole derivatives have been documented for their ability to inhibit inflammatory cytokines and bacterial growth, suggesting a potential role in treating infections or inflammatory diseases .
Study on Cytotoxicity
A notable study investigated the cytotoxic effects of similar compounds on MDA-MB-231 breast cancer cells. The results indicated that these compounds not only inhibited cell viability but also induced apoptosis through caspase activation pathways. The combination with doxorubicin resulted in a significant reduction in cell survival rates compared to either agent alone .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research has shown that modifications to the phenyl ring or substituents on the acetamide moiety can significantly alter potency and selectivity against different cancer types. For example, introducing halogen substituents has been associated with enhanced cytotoxicity .
Summary Table of Biological Activities
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-4-8-19(14-16)24-15-20(23)21-13-5-7-17-9-11-18(12-10-17)22(2)3/h4,6,8-12,14H,5,7,13,15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMEBBBORYHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














